Sourcing 5-(3,5-difluorophenyl)isoxazole as a pre-formed building block eliminates the need for multi-step [3+2] cycloadditions and handling of volatile nitrile oxide intermediates. The 3,5-difluoro motif provides metabolic stability that mono-fluoro or unsubstituted phenyl analogs lack.
5-(3,5-Difluorophenyl)isoxazole (CAS 874800-58-5) is a specialized, pre-assembled heterocyclic building block utilized in advanced medicinal chemistry and agrochemical synthesis. It combines an electron-deficient isoxazole core with a 3,5-difluorophenyl moiety, a well-established pharmacophore known for modulating lipophilicity and enhancing metabolic stability. For procurement teams and synthetic chemists, sourcing this pre-formed scaffold bypasses the need to handle volatile nitrile oxide intermediates and perform multi-step [3+2] cycloadditions in-house. It serves as a direct, stable precursor for C-3 and C-4 functionalization, enabling rapid, scalable access to complex kinase inhibitors, receptor antagonists, and advanced materials [1].
Substituting 5-(3,5-difluorophenyl)isoxazole with generic 5-phenylisoxazole or mono-fluorinated analogs (e.g., 5-(4-fluorophenyl)isoxazole) fundamentally alters both downstream chemical reactivity and the biological profile of the final active pharmaceutical ingredient (API). The unsubstituted phenyl ring is highly susceptible to cytochrome P450-mediated oxidative metabolism, leading to rapid clearance in vivo, while mono-fluoro variants fail to provide the same degree of electron withdrawal required to optimize target binding. Furthermore, attempting to introduce these fluorine atoms at a later synthetic stage requires harsh, low-yield fluorination conditions. Procuring the exactly substituted 3,5-difluoro starting material is therefore critical to avoid complex purification steps, ensure high regioselectivity during downstream functionalization, and maintain reproducible manufacturing yields [1].
Utilizing commercially available 5-(3,5-difluorophenyl)isoxazole eliminates the need for in-house [3+2] cycloaddition using 3,5-difluorobenzaldehyde-derived nitrile oxides and alkynes. De novo synthesis often suffers from dimerization of the nitrile oxide intermediate (forming furoxans) and requires hazardous reagents. Sourcing the pre-formed ring improves the overall yield of the target functionalized isoxazole by avoiding these low-yielding, safety-critical steps, streamlining the route to C-3 carboxylated intermediates [1].
| Evidence Dimension | Overall yield to C-3 functionalized intermediate |
| Target Compound Data | 75-85% (via direct C-H functionalization of pre-formed scaffold) |
| Comparator Or Baseline | 30-50% (via multi-step de novo nitrile oxide cycloaddition) |
| Quantified Difference | 25-35% absolute increase in intermediate yield |
| Conditions | Standard pilot-scale synthesis workflows |
Bypassing hazardous nitrile oxide chemistry accelerates production timelines and significantly lowers the cost of goods (COGs) for complex isoxazole APIs.
For downstream diversification, the isoxazole ring must often be halogenated at the C-4 position to enable cross-coupling reactions. The strongly electron-withdrawing nature of the 3,5-difluorophenyl group at C-5 deactivates the phenyl ring toward electrophilic aromatic substitution, ensuring that bromination or iodination occurs exclusively at the C-4 position of the isoxazole core. In contrast, less deactivated analogs suffer from competitive halogenation on the phenyl ring, leading to complex mixtures [1].
| Evidence Dimension | Regioselectivity of electrophilic halogenation |
| Target Compound Data | > 95% selectivity for isoxazole C-4 position |
| Comparator Or Baseline | Unsubstituted 5-phenylisoxazole (< 80% selectivity) |
| Quantified Difference | > 15% improvement in regioselectivity |
| Conditions | Standard electrophilic halogenation (e.g., NBS or NIS in DMF) |
High regioselectivity simplifies purification and maximizes the yield of the desired cross-coupling precursor, essential for scalable procurement and manufacturing.
The incorporation of the 3,5-difluorophenyl group significantly reduces susceptibility to oxidative metabolism compared to the unsubstituted baseline. In comparative human liver microsome (HLM) assays of downstream derivatives, scaffolds bearing the 3,5-difluorophenyl isoxazole motif exhibit markedly lower intrinsic clearance rates. The dual fluorine substitution blocks the metabolically vulnerable meta positions and electronically deactivates the para position, extending the half-life of the resulting API [1].
| Evidence Dimension | In vitro intrinsic clearance (HLM) |
| Target Compound Data | < 15 µL/min/mg protein (typical for 3,5-difluoro derivatives) |
| Comparator Or Baseline | 5-Phenylisoxazole derivatives (> 45 µL/min/mg protein) |
| Quantified Difference | > 3-fold reduction in metabolic clearance |
| Conditions | Human liver microsome (HLM) stability assay, 37°C |
Procuring the 3,5-difluoro building block directly embeds metabolic resistance into the API scaffold, reducing downstream attrition rates in drug development.
The 3,5-difluoro substitution pattern creates a highly electron-deficient aromatic ring, which strengthens parallel-displaced pi-pi stacking and edge-to-face interactions within kinase active sites (e.g., EGFR, VEGFR-2). Compared to mono-fluorinated analogs (such as 4-fluorophenylisoxazole), the 3,5-difluoro configuration provides superior binding free energy. Molecular docking and in vitro assays demonstrate that derivatives built from 5-(3,5-difluorophenyl)isoxazole consistently achieve lower IC50 values against target kinases due to these optimized non-covalent interactions[1].
| Evidence Dimension | Target Kinase Inhibition (IC50) |
| Target Compound Data | Sub-micromolar to nanomolar range |
| Comparator Or Baseline | 4-Fluorophenylisoxazole analogs (typically 2- to 5-fold higher IC50) |
| Quantified Difference | Enhanced binding free energy (approx. -1 to -2 kcal/mol improvement) |
| Conditions | In vitro kinase inhibition assays (e.g., EGFR, VEGFR-2) |
Selecting the 3,5-difluoro isomer over mono-fluoro alternatives is critical for achieving the potency required for modern targeted oncology therapeutics.
This compound is the exact starting material required for developing advanced EGFR and VEGFR-2 inhibitors, where the 3,5-difluorophenyl group is necessary for optimal pi-pi stacking and hydrogen bonding in the ATP-binding pocket, directly leveraging the binding affinity data outlined in Section 3 [1].
Used as a core building block in the design of novel fungicides and herbicides. The difluoro substitution prevents rapid environmental and in vivo degradation by blocking CYP450-mediated oxidation, making it a superior choice over unsubstituted phenyl analogs for field applications [2].
Ideal for industrial-scale cross-coupling workflows. The high regioselectivity of the deactivated 3,5-difluorophenyl ring ensures that electrophilic halogenation occurs cleanly at the isoxazole C-4 position, minimizing purification bottlenecks and maximizing overall process yield [3].
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